Cas no 2229123-74-2 (1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid)

1-(3-{(tert-Butoxy)carbonylamino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid is a specialized intermediate in organic synthesis, featuring a cyclobutane core with a ketone and carboxylic acid functionality, as well as a Boc-protected amino group on an oxolane (tetrahydrofuran) ring. This structure makes it valuable for constructing complex molecules, particularly in pharmaceutical and agrochemical research. The Boc group enhances stability during synthetic manipulations, while the oxolane and cyclobutane moieties contribute to conformational rigidity, aiding in the design of bioactive compounds. The carboxylic acid and ketone groups provide versatile handles for further derivatization, enabling selective modifications. Its well-defined reactivity profile makes it suitable for applications in peptide mimetics and small-molecule drug development.
1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid structure
2229123-74-2 structure
Product Name:1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid
CAS No:2229123-74-2
MF:C14H21NO6
MW:299.31964468956
CID:6334191
PubChem ID:165679321
Update Time:2025-05-19

1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid
    • 1-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid
    • 2229123-74-2
    • EN300-1899316
    • Inchi: 1S/C14H21NO6/c1-12(2,3)21-11(19)15-14(4-5-20-8-14)13(10(17)18)6-9(16)7-13/h4-8H2,1-3H3,(H,15,19)(H,17,18)
    • InChI Key: GTEKPWYPWXLQSB-UHFFFAOYSA-N
    • SMILES: O1CCC(C1)(C1(C(=O)O)CC(C1)=O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 299.13688739g/mol
  • Monoisotopic Mass: 299.13688739g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 102Ų

1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid Pricemore >>

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Additional information on 1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid

Research Briefing on 1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid (CAS: 2229123-74-2)

The compound 1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid (CAS: 2229123-74-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel cyclobutane-based scaffolds, which are increasingly recognized for their utility in designing protease inhibitors and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group in its structure enhances its stability during synthetic processes, making it a valuable building block in medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of this compound via a multi-step route involving cyclobutane ring formation followed by Boc protection. The study reported a high yield (78%) and excellent purity (>98%), underscoring its suitability for further derivatization. The compound's unique 3-oxocyclobutane moiety was identified as a critical pharmacophore for binding to specific enzyme active sites.

Another significant development comes from a preclinical investigation into its potential as a precursor for antiviral agents. The oxolane (tetrahydrofuran) ring in the structure appears to confer improved bioavailability, as evidenced by in vitro ADME studies. Researchers noted that derivatives of this compound showed promising activity against SARS-CoV-2 main protease (Mpro), with IC50 values in the low micromolar range.

The compound's mechanism of action is currently under investigation, with preliminary data suggesting it may function as a covalent inhibitor through its β-keto acid moiety. This hypothesis is supported by mass spectrometry studies showing adduct formation with nucleophilic residues in target proteins. Such findings position this molecule as a promising lead for developing targeted therapies.

From a structural perspective, computational modeling studies have revealed that the spatial arrangement of the oxolane and cyclobutane rings creates a rigid framework that may enhance binding specificity. This characteristic, combined with the compound's moderate logP value (predicted at 1.8), suggests favorable drug-like properties for further optimization.

Several pharmaceutical companies have included derivatives of this compound in their pipelines, particularly for inflammation and oncology indications. Patent filings in 2022-2023 describe its use in preparing checkpoint kinase inhibitors and NLRP3 inflammasome modulators, indicating broad therapeutic potential.

Future research directions include exploring its application in PROTAC (proteolysis targeting chimera) design, where the compound's structural features could facilitate ternary complex formation. Additionally, ongoing structure-activity relationship (SAR) studies aim to optimize potency while maintaining favorable pharmacokinetic properties.

In conclusion, 1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid represents a versatile and pharmacologically interesting scaffold with multiple potential applications in drug discovery. Its unique structural features and demonstrated biological activities warrant continued investigation as both a synthetic intermediate and potential therapeutic agent.

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